molecular formula C10H16O B149831 2-Adamantanol CAS No. 700-57-2

2-Adamantanol

Cat. No. B149831
Key on ui cas rn: 700-57-2
M. Wt: 152.23 g/mol
InChI Key: FOWDOWQYRZXQDP-UHFFFAOYSA-N
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Patent
US04962225

Procedure details

Dissolved in 300 ml of ether was 30.0 g (0.20 mole) of 2 -adamantanon and 7.3 g (0.19 mole) of lithium aluminum hydride suspended in 150 ml of ether was added. The mixture was stirred for 2 hours at room temperature (25° C). After 2-N-HCl was added to make it acidic and the water layer was extracted with dichloromethane, it was washed together with the ether layer and dried with sodium sulfate. The solvent was removed by evaporation at reduced pressure to obtain white powder. The test results were as follows:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-N-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[OH:11])[CH2:8]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
2-N-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature (25° C)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with dichloromethane, it
WASH
Type
WASH
Details
was washed together with the ether layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain white powder
CUSTOM
Type
CUSTOM
Details
The test results

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C12C(C3CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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